2-Isothiocyanatothiophene
Description
2-Isothiocyanatothiophene is a heterocyclic compound featuring a thiophene ring substituted with an isothiocyanate (-N=C=S) group at the 2-position. This structure confers unique reactivity and biological activity, making it a valuable intermediate in medicinal chemistry. The compound is particularly notable for its role in synthesizing thieno[2,3-d]pyrimidine derivatives, which exhibit anti-breast cancer activity when combined with sulfonamide moieties .
Properties
CAS No. |
61528-49-2 |
|---|---|
Molecular Formula |
C5H3NS2 |
Molecular Weight |
141.2 g/mol |
IUPAC Name |
2-isothiocyanatothiophene |
InChI |
InChI=1S/C5H3NS2/c7-4-6-5-2-1-3-8-5/h1-3H |
InChI Key |
JUTZNFXHJFFMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thiophene Derivatives
- 2-Acetylthiophene (CAS 88-15-3) : Features an acetyl (-COCH₃) group at the 2-position. Unlike 2-isothiocyanatothiophene, it is primarily used in food additives and industrial applications (e.g., flavoring agents) rather than medicinal chemistry .
- N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (Compound 4b): A chloroacetamide-substituted thiophene derivative with demonstrated cytotoxicity against HepG2 and MCF-7 cancer cell lines (IC₅₀ reduction from 3.9 µM to 0.5 µM when combined with sorafenib) . The chloroacetamide group allows nucleophilic substitution, contrasting with the isothiocyanate’s addition reactivity.
- Thiophene Fentanyl Analogs (e.g., Thiofuranyl Fentanyl) : Contain thiophene rings fused with opioid pharmacophores. These lack the isothiocyanate group and are associated with unstudied toxicological profiles, highlighting this compound’s advantage in targeted drug design .
Isothiocyanate-Containing Compounds
- 4-Fluorophenyl Isothiocyanate : A benzene-ring-based isothiocyanate used in organic synthesis. The aromatic phenyl ring confers distinct electronic effects compared to the electron-rich thiophene, altering reactivity in nucleophilic additions .
Physicochemical Properties
| Compound | Solubility | Stability | Key Functional Group Impact |
|---|---|---|---|
| This compound | Low in water | Sensitive to moisture | Electrophilic -N=C=S group |
| 2-Acetylthiophene | Moderate in DMSO | Stable under air | Electron-withdrawing acetyl |
| 4-Fluorophenyl Isothiocyanate | High in organic solvents | Air-stable | Electron-deficient phenyl ring |
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